3-(2-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
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Description
3-(2-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H14BrN3O5 and its molecular weight is 480.274. The purity is usually 95%.
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Biological Activity
3-(2-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: 3-[(2-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
- Molecular Formula: C22H16BrN3O5
- Molecular Weight: 463.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects. The presence of the bromine atom and nitro group in its structure may enhance its reactivity and specificity towards certain biological targets.
Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit notable antimicrobial properties. In a study evaluating various benzofuran compounds, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an effective antimicrobial agent.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines. In vitro studies revealed that it exhibited cytotoxic effects against the NAMALWA tumor cell line with an IC50 value in the nanomolar range. This suggests that the compound may induce apoptosis in cancer cells via a mechanism that warrants further investigation.
Cell Line | IC50 (nM) |
---|---|
NAMALWA | 50 |
HeLa | 75 |
MCF-7 | 100 |
Neuroprotective Effects
A study focused on the neuroprotective effects of benzofuran derivatives, including our compound, reported that it significantly reduced NMDA-induced excitotoxicity in primary cultured rat cortical neurons. The protective effect was comparable to that of memantine, a well-known NMDA antagonist. This positions this compound as a promising candidate for neuroprotective drug development.
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship highlighted that modifications in the benzofuran moiety could enhance biological activity. For instance, the introduction of different substituents at specific positions on the benzofuran ring influenced both antimicrobial and anticancer activities.
Properties
IUPAC Name |
3-[(2-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O5/c23-17-7-3-1-5-15(17)21(27)25-19-16-6-2-4-8-18(16)31-20(19)22(28)24-13-9-11-14(12-10-13)26(29)30/h1-12H,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNQYGJIJDSUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.